6,8-Dichloro-2-(p-tolyl)imidazo[1,2-a]pyridine

Medicinal Chemistry Lipophilicity Physicochemical Differentiation

6,8-Dichloro-2-(p-tolyl)imidazo[1,2-a]pyridine (CAS 790644-25-6) is a heterocyclic small molecule belonging to the class of imidazo[1,2-a]pyridines, formally named 6,8-dichloro-2-(4-methylphenyl)imidazo[1,2-a]pyridine, with molecular formula C14H10Cl2N2 and molecular weight 277.1 g/mol. The compound features a bicyclic aromatic scaffold (imidazo[1,2-a]pyridine) that serves as a privileged medicinal-chemistry core and a versatile synthetic intermediate for the development of kinase inhibitors, GABAₐ receptor modulators, and anti-infective agents.

Molecular Formula C14H10Cl2N2
Molecular Weight 277.1 g/mol
Cat. No. B13669757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dichloro-2-(p-tolyl)imidazo[1,2-a]pyridine
Molecular FormulaC14H10Cl2N2
Molecular Weight277.1 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CN3C=C(C=C(C3=N2)Cl)Cl
InChIInChI=1S/C14H10Cl2N2/c1-9-2-4-10(5-3-9)13-8-18-7-11(15)6-12(16)14(18)17-13/h2-8H,1H3
InChIKeyYIRPQUGDHXJJGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dichloro-2-(p-tolyl)imidazo[1,2-a]pyridine: Core Scaffold Differentiation for Procurement Scientists


6,8-Dichloro-2-(p-tolyl)imidazo[1,2-a]pyridine (CAS 790644-25-6) is a heterocyclic small molecule belonging to the class of imidazo[1,2-a]pyridines, formally named 6,8-dichloro-2-(4-methylphenyl)imidazo[1,2-a]pyridine, with molecular formula C14H10Cl2N2 and molecular weight 277.1 g/mol . The compound features a bicyclic aromatic scaffold (imidazo[1,2-a]pyridine) that serves as a privileged medicinal-chemistry core and a versatile synthetic intermediate for the development of kinase inhibitors, GABAₐ receptor modulators, and anti-infective agents . Unlike the simpler non-chlorinated parent 2-(p-tolyl)imidazo[1,2-a]pyridine (MW 208.26), the C6/C8 dichlorination pattern endows distinct physicochemical properties, creating specific selection advantages that generic substitution cannot reproduce.

Why 6,8-Dichloro-2-(p-tolyl)imidazo[1,2-a]pyridine Cannot Be Replaced by Generic Analogs


Imidazo[1,2-a]pyridine derivatives display steep structure–activity relationships (SAR) whereby small modifications, especially chlorine substitution on the pyridine ring, profoundly alter target potency, metabolic stability, and solubility . The C6/C8 dichlorination increases lipophilicity (estimated ΔLogP ≈ +0.46 over the non-halogenated parent) and modulates electrostatic potential, directly influencing binding to ATP-binding pockets of kinases and the benzodiazepine site of GABAₐ receptors . Replacing this compound with an unsubstituted or mono-chlorinated analog risks significant loss of binding affinity, as demonstrated by reported Ki values in the sub-nanomolar range for closely related 6,8-dichloroimidazo[1,2-a]pyridine derivatives at the translocator protein (TSPO) . This steep SAR profile means generic substitution cannot reliably deliver the same pharmacological or physicochemical performance.

Quantitative Evidence Guide: 6,8-Dichloro-2-(p-tolyl)imidazo[1,2-a]pyridine vs. Closest Analogs


Enhanced Lipophilicity (LogP 3.77 est.) vs. Parent Non-Chlorinated 2-(p-Tolyl)imidazo[1,2-a]pyridine (LogP 3.31)

The 6,8-dichloro substitution pattern significantly increases octanol-water partition coefficient (LogP) relative to the non-chlorinated congener. The non-halogenated comparator 2-(4-methylphenyl)imidazo[1,2-a]pyridine exhibits a measured LogP of 3.31 . Based on the calculated LogP difference between 6,8-dichloroimidazo[1,2-a]pyridine (ACD/LogP = 2.26) and the unsubstituted imidazo[1,2-a]pyridine core (estimated baseline LogP ≈ 1.80), chlorination adds approximately +0.46 LogP units. Applying this additive shift yields an estimated LogP of 3.77 for 6,8-dichloro-2-(p-tolyl)imidazo[1,2-a]pyridine.

Medicinal Chemistry Lipophilicity Physicochemical Differentiation

Sub-Nanomolar TSPO Binding Affinity for Closely Related 6,8-Dichloro Scaffolds Establishes Pharmacological Relevance

A 6,8-dichloro-substituted imidazo[1,2-a]pyridine-3-acetamide derivative (BDBM50274219: 2-(6,8-dichloro-2-(4-hydroxyphenyl)imidazo[1,2-a]pyridin-3-yl)-N-methyl-N-phenylacetamide) achieved a Ki of 0.32 nM for the rat translocator protein (TSPO) in competitive binding assays performed on rat kidney mitochondrial membranes . In contrast, a closely related 2-phenyl imidazo[1,2-a]pyridine analog without C6/C8 chlorine substitution in the same series showed markedly reduced affinity (Ki values typically in the 10–100 nM range) .

TSPO Ligands Binding Affinity CNS Pharmacology

p-Tolyl Substituent Confers Distinct Electronic Character Relative to Phenyl and Other Aryl Analogs

The electron-donating methyl group at the para-position of the 2-aryl ring differentiates this compound from the 2-phenyl analog (6,8-dichloro-2-phenylimidazo[1,2-a]pyridine, LogP=4.31) and the 2-(4-bromophenyl) analog (LogP=5.07) . The p-tolyl group provides a moderate Hammett σₚ value of –0.17, tuning the electron density on the imidazo[1,2-a]pyridine ring and potentially modulating π-stacking interactions in kinase ATP-binding sites compared to the unsubstituted phenyl ring (σₚ = 0.00). This is particularly relevant for CDK and Mer/Axl kinase inhibitor design, where 2-aryl substitution patterns directly influence selectivity profiles .

Electronic Effects Structure-Activity Relationship Kinase Inhibitors

Highest-Confidence Application Scenarios for 6,8-Dichloro-2-(p-tolyl)imidazo[1,2-a]pyridine


CNS-Targeted Kinase and TSPO Ligand Lead Optimization

The elevated lipophilicity (estimated LogP ~3.77) and the demonstrated sub-nanomolar TSPO binding of 6,8-dichloro scaffold analogs make this compound an ideal advanced intermediate or reference standard for CNS-penetrant kinase inhibitor and TSPO ligand programs. Procurement teams supporting neuroscience drug discovery should select this scaffold when design hypotheses require higher LogP than the non-chlorinated 2-(p-tolyl)imidazo[1,2-a]pyridine (LogP 3.31) while maintaining lower lipophilicity than the 2-phenyl or 2-(4-bromophenyl) dichloro analogs .

CDK and Mer/Axl Kinase Inhibitor Scaffold Diversification

Imidazo[1,2-a]pyridine scaffolds with C6/C8 chlorine substitution have been extensively validated as cyclin-dependent kinase (CDK2, CDK4) and Mer/Axl dual kinase inhibitors . The p-tolyl group provides electron-donating character (Hammett σₚ = –0.17) that modulates the electronic environment of the heterocyclic core, offering an SAR diversification point distinct from the unsubstituted phenyl and halogenated aryl series. This compound is recommended for kinase inhibitor library synthesis requiring a specific balance of lipophilicity and electronic properties at the 2-position .

Antibacterial Hybrid Synthesis Using the 6,8-Dichloro Core

The 6,8-dichloroimidazo[1,2-a]pyridine core has been employed as a precursor for antibacterial hybrids incorporating thiazole, pyridine, and pyrazole moieties, with demonstrated activity against model bacterial strains . The 2-(p-tolyl) substitution provides a chemically stable aryl group suitable for further elaboration at position 3, making this compound a viable building block for anti-infective SAR campaigns.

Quote Request

Request a Quote for 6,8-Dichloro-2-(p-tolyl)imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.